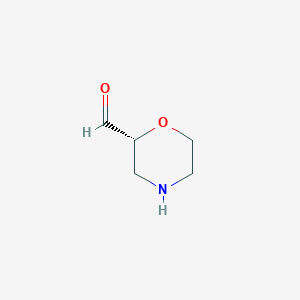

(2R)-morpholine-2-carbaldehyde

CAS No.:

Cat. No.: VC18101686

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO2 |

|---|---|

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | (2R)-morpholine-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1 |

| Standard InChI Key | CADBWPMBEYCJFU-RXMQYKEDSA-N |

| Isomeric SMILES | C1CO[C@H](CN1)C=O |

| Canonical SMILES | C1COC(CN1)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

-

Molecular Formula: C₅H₉NO₂

-

Appearance: White to off-white solid

-

Solubility: Polar solvents (e.g., water, DMSO) due to the aldehyde and morpholine moieties .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | N/A |

| LogP (Partition Coefficient) | Estimated -1 (PubChem) |

Stereochemical Features

The R configuration at the 2-position ensures specific spatial orientation, influencing binding interactions in catalytic and biological systems. X-ray crystallography of related morpholine derivatives reveals chair conformations stabilized by weak C–H···O hydrogen bonds.

Synthesis and Synthetic Applications

Synthesis Strategies

(2R)-Morpholine-2-carbaldehyde is synthesized via:

-

Chiral Resolution: Separation of racemic mixtures using chiral stationary phases in HPLC .

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity during morpholine ring formation .

-

Functional Group Interconversion: Oxidation of (2R)-morpholine-2-methanol using TEMPO/BIAB systems .

Table 2: Representative Synthetic Routes

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Petasis Methylenation | 30–41 | Cp₂TiMe₂, toluene, 80°C | |

| Hydroboration-Oxidation | 65–71 | BH₃·SMe₂, NaOH, H₂O₂ |

Role in Organic Synthesis

-

Intermediate for Pharmaceuticals: Used in prokineticin receptor antagonists for neurological disorders .

-

Chiral Building Block: Key precursor for morpholine-proline chimeras in peptidomimetic design .

Biological and Pharmacological Applications

Catalytic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume